Sodium-Dependent Binding and Inverse Agonism: Ondelopran vs. Morphinan-Class Antagonists
Ondelopran exhibits enhanced binding affinity to μ, κ, and δ opioid receptors in the presence of sodium ions, a hallmark of inverse agonists that preferentially stabilize the inactive receptor conformation. This property is absent in classical morphinan-based neutral antagonists such as naltrexone and nalmefene [1]. In vitro, ondelopran suppresses basal [³⁵S]GTPγS binding in cells expressing cloned human opioid receptors, confirming inverse agonist activity that blocks both agonist-dependent and constitutive (agonist-independent) receptor signaling [2].
| Evidence Dimension | Sodium-dependent binding enhancement and inverse agonism at opioid receptors |
|---|---|
| Target Compound Data | Ondelopran: Sodium-dependent binding enhancement observed; suppression of basal [³⁵S]GTPγS binding (inverse agonism confirmed in vitro) |
| Comparator Or Baseline | Naltrexone and nalmefene: No sodium-dependent binding enhancement; neutral antagonist profile only (no inverse agonist activity) |
| Quantified Difference | Qualitative mechanistic difference — inverse agonism vs. neutral antagonism (quantitative sodium-shift data not publicly available in head-to-head format) |
| Conditions | In vitro: cloned human μ, κ, δ opioid receptors; [³⁵S]GTPγS binding assay in cell culture |
Why This Matters
Inverse agonism may provide superior suppression of basal opioidergic tone, offering a therapeutically distinct mechanism for alcohol dependence that cannot be achieved with neutral antagonists like naltrexone or nalmefene.
- [1] LSGEOTAR Russia. Онделопран (Ondelopran) — Фармакологическое действие. Справочник лекарственных средств. View Source
- [2] Vidal Russia. ОНДЕЛОПРАН (ONDELOPRAN) описание — Фармакологическое действие. Справочник лекарственных средств. View Source
